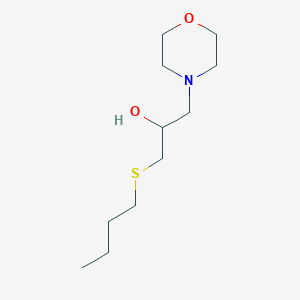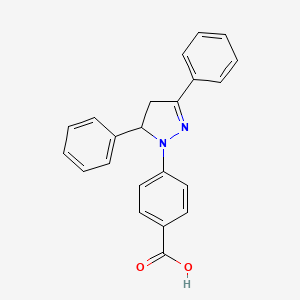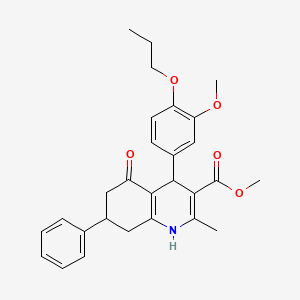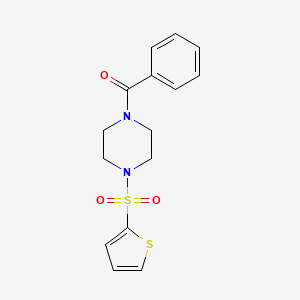
1-(butylthio)-3-(4-morpholinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylthio)-3-(4-morpholinyl)-2-propanol, also known as BTS, is a chemical compound that has been widely used in scientific research. BTS is a potent inhibitor of myosin II, a motor protein that is involved in various cellular processes, including cell migration, cytokinesis, and muscle contraction. BTS has been used to study the role of myosin II in these processes and to develop new therapeutic strategies for diseases that involve abnormal myosin II activity.
Mécanisme D'action
1-(butylthio)-3-(4-morpholinyl)-2-propanol works by inhibiting the activity of myosin II, which is a motor protein that interacts with actin filaments to generate force and movement in cells. This compound binds to the ATP-binding site of myosin II, preventing the protein from using ATP to generate force. This results in the inhibition of myosin II activity, which in turn affects cellular processes such as cell migration and cytokinesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the formation of stress fibers, which are actin-based structures that are involved in cell migration and adhesion. This compound has also been shown to inhibit the contraction of smooth muscle cells, which is important for the treatment of diseases such as asthma and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(butylthio)-3-(4-morpholinyl)-2-propanol in lab experiments is its high potency and specificity for myosin II. This compound has been shown to be a highly effective inhibitor of myosin II activity, with minimal effects on other cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions used.
Orientations Futures
There are many potential future directions for research on 1-(butylthio)-3-(4-morpholinyl)-2-propanol and its applications. One area of interest is the development of new this compound analogs with improved potency and specificity for myosin II. Another area of interest is the use of this compound in combination with other drugs or therapies to treat diseases such as cancer and hypertension. Additionally, the role of myosin II in other cellular processes, such as cell division and differentiation, remains an active area of research that could benefit from the use of this compound as a tool.
Méthodes De Synthèse
1-(butylthio)-3-(4-morpholinyl)-2-propanol can be synthesized using a variety of methods, including the reaction of butylthiol with 4-morpholinyl-2-propanone in the presence of a base such as potassium carbonate. The resulting product can be purified using chromatography techniques such as column chromatography or HPLC.
Applications De Recherche Scientifique
1-(butylthio)-3-(4-morpholinyl)-2-propanol has been widely used in scientific research to study the role of myosin II in various cellular processes. For example, this compound has been used to investigate the role of myosin II in cell migration and to develop new strategies for inhibiting cancer cell invasion. This compound has also been used to study the role of myosin II in cytokinesis, the process by which cells divide, and to investigate the mechanisms underlying muscle contraction.
Propriétés
IUPAC Name |
1-butylsulfanyl-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2S/c1-2-3-8-15-10-11(13)9-12-4-6-14-7-5-12/h11,13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBPKOOCXVJOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(CN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)propyl]-6-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B5004666.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5004673.png)
![2-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5004677.png)
![N-methyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5004685.png)
![2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5004695.png)
![6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5004713.png)
![2-(4-iodophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5004719.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5004738.png)
![3-(4-bromophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5004739.png)

![5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5004761.png)
![2-(4-bromophenyl)-2-oxoethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5004766.png)
